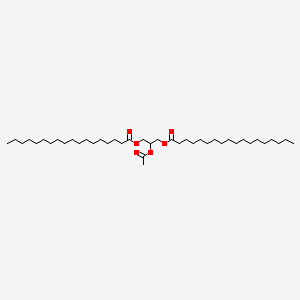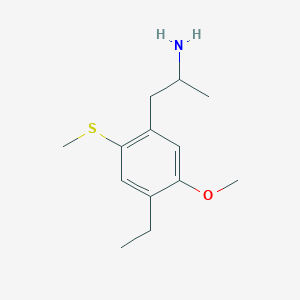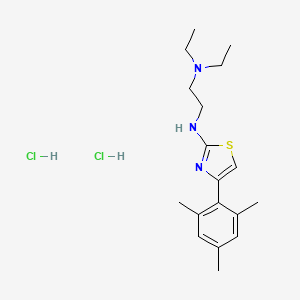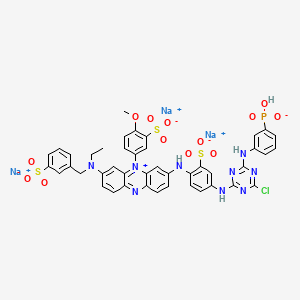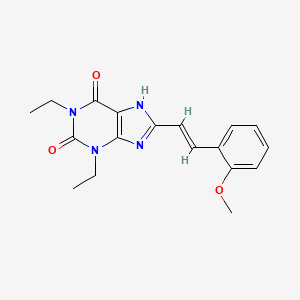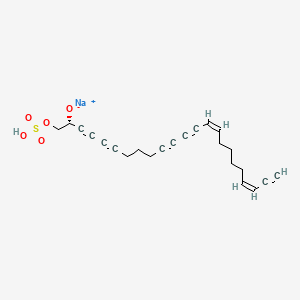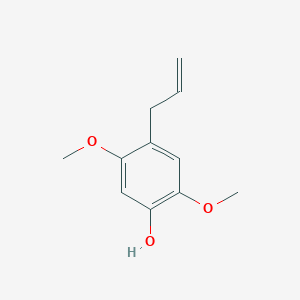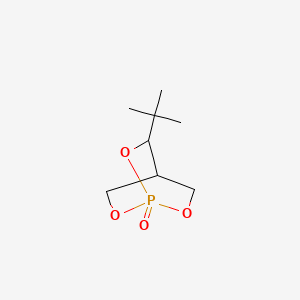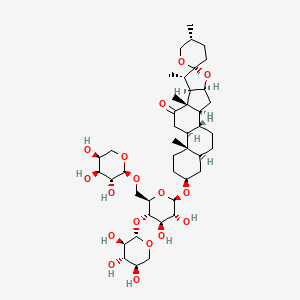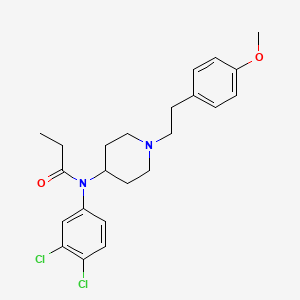
3,4-Dichloro-4''-methoxyfentanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-4’'-methoxyfentanyl is a synthetic opioid analgesic, structurally related to fentanyl. It is known for its potent analgesic properties and is part of the broader class of fentanyl analogues. These compounds are often used in medical settings for pain management due to their high efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-4’'-methoxyfentanyl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichloroaniline and 4-methoxybenzyl chloride.
Formation of Intermediate: These starting materials undergo a series of reactions, including alkylation and acylation, to form the intermediate compounds.
Final Product: The intermediate compounds are then subjected to further chemical reactions, such as cyclization and reduction, to yield the final product, 3,4-Dichloro-4’'-methoxyfentanyl.
Industrial Production Methods
Industrial production of 3,4-Dichloro-4’'-methoxyfentanyl involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for high yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-4’'-methoxyfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
3,4-Dichloro-4’'-methoxyfentanyl has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods and analytical techniques.
Biology: Studied for its effects on cellular processes and receptor binding in biological systems.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
3,4-Dichloro-4’'-methoxyfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to the inhibition of pain signaling.
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: The parent compound, known for its potent analgesic properties.
p-Methoxyfentanyl: An analogue with similar effects but slightly lower potency.
4-Fluorobutyrfentanyl: Another analogue with variations in potency and pharmacokinetics.
Uniqueness
3,4-Dichloro-4’'-methoxyfentanyl is unique due to the presence of both dichloro and methoxy groups, which contribute to its distinct pharmacological profile. These structural modifications can affect its binding affinity and efficacy compared to other fentanyl analogues.
Propiedades
Número CAS |
1161705-29-8 |
|---|---|
Fórmula molecular |
C23H28Cl2N2O2 |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H28Cl2N2O2/c1-3-23(28)27(19-6-9-21(24)22(25)16-19)18-11-14-26(15-12-18)13-10-17-4-7-20(29-2)8-5-17/h4-9,16,18H,3,10-15H2,1-2H3 |
Clave InChI |
DHZIRWGSNKQVQC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1)CCC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diaspartate de quinine [French]](/img/structure/B12763293.png)
